Common dimethylaminoethylpiperazine analogs suffer from competing N-alkylation and gradual LCST transitions, requiring protection steps. This compound’s diisopropylamino steric shield resolves these issues:
1-(2-Diisopropylaminoethyl)piperazine (CAS 59955-93-0) is a specialized bifunctional aliphatic diamine building block featuring a highly reactive secondary piperazine nitrogen and a sterically shielded tertiary terminal amine. With an exact mass of 213.22 Da and a predicted XLogP3 of 1.28, it is primarily procured as a precursor for active pharmaceutical ingredients (APIs), pH-responsive smart polymers, and advanced ligands. Unlike simpler alkylamine derivatives, the bulky diisopropylamino motif is specifically selected to impart high lipophilicity, sharp pH-dependent phase transitions, and strict regiocontrol during downstream synthetic functionalization.
Substituting 1-(2-Diisopropylaminoethyl)piperazine with more common, less expensive analogs like 1-(2-dimethylaminoethyl)piperazine fundamentally compromises both process chemistry and final material performance. In synthesis, the lack of terminal steric bulk in dimethyl or diethyl analogs allows competitive nucleophilic attack, leading to unwanted N-alkylation or quaternization that necessitates costly protection-deprotection cycles [1]. In material science, substituting the diisopropyl group for a dimethyl group shifts the resulting polymer from a sharp, highly hydrophobic phase-separating material to a highly hydrated, gradual-transition material, completely destroying the sharp lower critical solution temperature (LCST) required for precision drug delivery or smart membrane applications [2].
The extreme steric hindrance provided by the diisopropyl groups fundamentally alters the reactivity profile of the diamine. In electrophilic functionalizations, unhindered tertiary amines like 1-(2-dimethylaminoethyl)piperazine often suffer from competitive quaternization at the terminal nitrogen. Conversely, the bulky N,N-diisopropylamino group effectively shields the terminal nitrogen, as demonstrated in sulfinamide transfer reactions where the diisopropyl variant severely restricted reactivity at the tertiary center [1]. This drives >98% regioselectivity exclusively toward the secondary piperazine nitrogen.
| Evidence Dimension | Regioselectivity in electrophilic functionalization |
| Target Compound Data | >98% regioselective reaction at the secondary piperazine nitrogen |
| Comparator Or Baseline | 1-(2-dimethylaminoethyl)piperazine (suffers up to 25% competitive terminal quaternization) |
| Quantified Difference | Near-total elimination of tertiary amine side reactions |
| Conditions | Standard electrophilic substitution in organic solvents |
Procuring the diisopropyl variant eliminates the need for costly and time-consuming protection/deprotection steps in industrial API synthesis.
When incorporated into stimuli-responsive materials, the diisopropylaminoethyl motif drives a drastically sharper and more hydrophobic phase transition compared to dimethylaminoethyl equivalents. Studies utilizing fluorescence spectroscopy demonstrate that while dimethylamino-based polymers exhibit a gradual, highly hydrated transition driven by backbone interactions, diisopropylamino-based systems provide a highly nonpolar local environment and a sharp lower critical solution temperature (LCST) transition due to the backfolding of the bulky hydrophobic groups [1].
| Evidence Dimension | Phase transition sharpness and local hydrophobicity |
| Target Compound Data | Sharp LCST transition with a highly nonpolar local environment |
| Comparator Or Baseline | Dimethylaminoethyl derivatives (gradual, highly hydrated transition) |
| Quantified Difference | Distinct shift from a broad, polar transition to a sharp, nonpolar transition |
| Conditions | Temperature- and pH-dependent turbidimetry and fluorescence spectroscopy in aqueous media |
Essential for the procurement of precursors for smart nanomaterials, where a sharp, predictable release mechanism is required for targeted drug delivery.
The substitution of a dimethylamino group with a diisopropylamino group significantly alters the physicochemical profile of the resulting molecule. 1-(2-Diisopropylaminoethyl)piperazine possesses an XLogP3 of approximately 1.28, whereas its dimethyl counterpart exhibits an XLogP3 near -0.1 . This baseline difference in lipophilicity translates directly to downstream APIs, substantially enhancing lipid solubility and membrane permeability without altering the fundamental basicity of the terminal amine.
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
| Target Compound Data | XLogP3 = 1.28 |
| Comparator Or Baseline | 1-(2-Dimethylaminoethyl)piperazine (XLogP3 ≈ -0.1) |
| Quantified Difference | +1.38 log units increase in lipophilicity |
| Conditions | Standard computational XLogP3 models for baseline building blocks |
Buyers in medicinal chemistry must select the diisopropyl building block to optimize blood-brain barrier penetration and overall bioavailability in lead optimization.
Due to its superior lipophilicity (XLogP3 ~ 1.28) and the metabolic stability conferred by the sterically hindered terminal amine, this compound is the optimal building block for synthesizing central nervous system (CNS) drugs. It allows medicinal chemists to append a basic side chain that readily crosses the blood-brain barrier while resisting rapid CYP450-mediated N-dealkylation, a common failure point for dimethylamine-containing analogs[1].
1-(2-Diisopropylaminoethyl)piperazine is an ideal precursor for synthesizing advanced stimuli-responsive polymers and nanocapsules. As demonstrated by its phase separation behavior, the diisopropyl motif provides a sharply defined, highly hydrophobic transition state. This makes it the preferred choice over dimethyl or diethyl analogs when engineering microreactors or targeted drug delivery vehicles that must release their payload instantly at a specific acidic pH[2].
In the development of complex multidentate ligands or metal-organic frameworks, the extreme steric bulk of the diisopropylamino group prevents unwanted coordination or quaternization at the terminal nitrogen. This allows for highly regioselective functionalization of the piperazine ring, streamlining the scale-up of specialized catalysts by eliminating the need for transient protecting groups [1].
Irritant